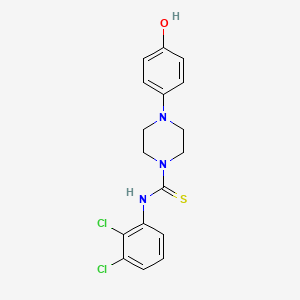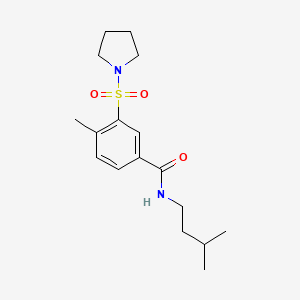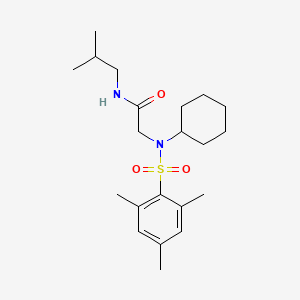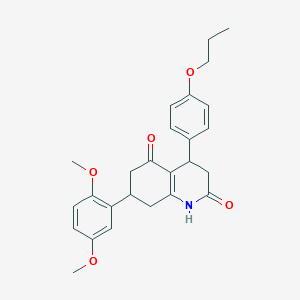![molecular formula C16H15NO4 B4687615 ethyl (2-methoxydibenzo[b,d]furan-3-yl)carbamate](/img/structure/B4687615.png)
ethyl (2-methoxydibenzo[b,d]furan-3-yl)carbamate
Descripción general
Descripción
Ethyl (2-methoxydibenzo[b,d]furan-3-yl)carbamate, also known as EMD 57283, is a synthetic compound that belongs to the class of carbamates. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
Ethyl (2-methoxydibenzo[b,d]furan-3-yl)carbamate 57283 acts as a competitive antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely distributed in the brain. By binding to the receptor, this compound 57283 prevents the activation of downstream signaling pathways, leading to a reduction in the release of glutamate, a neurotransmitter that is involved in several physiological processes.
Biochemical and Physiological Effects:
This compound 57283 has been shown to have several biochemical and physiological effects, particularly in the brain. It has been found to reduce the release of glutamate and dopamine, leading to a decrease in synaptic transmission and neuronal activity. This compound 57283 has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl (2-methoxydibenzo[b,d]furan-3-yl)carbamate 57283 is its selectivity for the mGluR5 receptor, which allows for the specific modulation of this receptor without affecting other receptors in the brain. However, one of the limitations of this compound 57283 is its relatively short half-life, which may limit its use in long-term experiments.
Direcciones Futuras
Ethyl (2-methoxydibenzo[b,d]furan-3-yl)carbamate 57283 has several potential future directions in scientific research. One potential direction is the development of novel drugs that target the mGluR5 receptor for the treatment of neurological disorders such as anxiety, depression, and addiction. Another potential direction is the use of this compound 57283 as a tool to study the role of the mGluR5 receptor in various physiological processes, such as learning and memory. Finally, further research is needed to explore the potential of this compound 57283 in combination with other drugs for the treatment of neurological disorders.
Conclusion:
In conclusion, this compound 57283 is a synthetic compound that has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It acts as a selective antagonist of the mGluR5 receptor and has several biochemical and physiological effects in the brain. This compound 57283 has several potential future directions in scientific research, including the development of novel drugs for the treatment of neurological disorders and the use as a tool to study the role of the mGluR5 receptor in various physiological processes.
Aplicaciones Científicas De Investigación
Ethyl (2-methoxydibenzo[b,d]furan-3-yl)carbamate 57283 has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several neurological disorders such as anxiety, depression, and addiction. This compound 57283 has also been shown to modulate the release of dopamine, a neurotransmitter that plays a crucial role in reward and motivation.
Propiedades
IUPAC Name |
ethyl N-(2-methoxydibenzofuran-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-3-20-16(18)17-12-9-14-11(8-15(12)19-2)10-6-4-5-7-13(10)21-14/h4-9H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZDRAGRWMYYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-({[4-(methylthio)phenyl]sulfonyl}amino)-N-(3-pyridinylmethyl)benzamide](/img/structure/B4687562.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B4687576.png)
![1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl acetate](/img/structure/B4687586.png)
![2-[(3,4-dimethylphenyl)sulfonyl]-N-(2-ethylphenyl)hydrazinecarboxamide](/img/structure/B4687598.png)
![5-bromo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4687604.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4687622.png)
![3-[5-(4-nitrophenyl)-2-furyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4687636.png)
![N-(4-ethylphenyl)-2-[(1-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B4687640.png)
![2-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B4687644.png)

![3-{5-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4687658.png)